[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine
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Overview
Description
[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of "1-(1,3-Benzothiazol-2-yl)ethylamine"
The chemical compound "1-(1,3-Benzothiazol-2-yl)ethylamine" is closely related to the benzothiazole family, which has been extensively studied for its wide-ranging applications in scientific research. Below are detailed insights into the applications of benzothiazole derivatives, excluding specific details on drug use, dosage, and side effects, in line with your requirements.
Chemistry and Properties of Benzothiazole Derivatives
Benzothiazole and its derivatives are pivotal in the field of chemistry due to their versatile properties and applications. They have been explored for their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. The synthesis and properties of these compounds, including their complex compounds, highlight their potential in developing new materials and pharmaceuticals (Boča, Jameson, & Linert, 2011).
Therapeutic Potential and Pharmacological Activities
Benzothiazole derivatives showcase a broad spectrum of biological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, antitumor, anti-inflammatory, anthelmitic, and anticancer properties. This makes them a rapidly developing and interesting compound in medicinal chemistry, with their unique structure being integral to many natural and synthetic bioactive molecules (Bhat & Belagali, 2020).
Anticancer and Antimicrobial Applications
The benzothiazole scaffold is known for its anticancer and antimicrobial activities. Structural modifications of this scaffold have led to the development of new benzothiazoles and their conjugate systems as potential chemotherapeutics. These modifications aim at enhancing the biological activity and minimizing toxicity, thereby facilitating the development of new drugs and materials for cancer therapy and beyond (Ahmed et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied for their diverse biological activities . They have shown promising results against various bacterial strains , suggesting that they might target bacterial proteins or enzymes.
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria . The specific interactions and changes caused by 1-(1,3-Benzothiazol-2-yl)ethylamine remain to be elucidated.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the survival and proliferation of Mycobacterium tuberculosis.
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The impact of these properties on the bioavailability of 1-(1,3-Benzothiazol-2-yl)ethylamine is yet to be determined.
Result of Action
Benzothiazole derivatives have shown inhibitory effects against various bacterial strains , suggesting that 1-(1,3-Benzothiazol-2-yl)ethylamine may have similar effects.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives had better inhibition potency against M. tuberculosis .
Cellular Effects
Benzothiazole derivatives have shown considerable in vitro anticancer activity against Hep G2 cell line .
Molecular Mechanism
Benzothiazole derivatives have been synthesized and their structure-activity relationships have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Amino acids, which show remarkable metabolic and regulatory versatility, have been used as substrates in the synthesis of benzothiazole derivatives .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10/h3-7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWUMSIEDZZPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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